3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C10H13NO5S . It has an average mass of 259.279 Da and a monoisotopic mass of 259.051453 Da . This compound holds promise for various applications, opening up new avenues for exploration.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Studies have investigated the ABTS/PP decolorization assay to elucidate reaction pathways underpinning antioxidant capacity assays. This research highlights the complexity of assessing antioxidant capacity and the specificity of reactions for certain antioxidants, which might be relevant for understanding the antioxidant potential of compounds like "3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide" (Ilyasov et al., 2020).
COX-2 Inhibition
Research on vicinally disubstituted pyridazinones, which share structural similarities with the compound , has identified potent and selective COX-2 inhibitors. This suggests potential applications in inflammation and pain management (Asif, 2016).
Analytical Methods for Antioxidant Activity
A review of methods used in determining antioxidant activity could provide insights into how compounds with similar structures to "this compound" might be analyzed for their potential antioxidant effects (Munteanu & Apetrei, 2021).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
The environmental detection and human exposure to synthetic phenolic antioxidants, as well as their potential toxicity, have been extensively studied. This research is crucial for understanding the environmental and health implications of widespread use of synthetic antioxidants, which may include compounds structurally related to "this compound" (Liu & Mabury, 2020).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients could suggest potential applications for compounds with specific binding properties, highlighting the relevance of structural features for diagnostic applications (Nordberg, 2007).
Mechanism of Action
Target of Action
The primary targets of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, the cell division protein zipa and its homolog, leading to changes that affect the cell division process .
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division. The compound’s interaction with the Cell division protein ZipA and its homolog can disrupt these pathways, potentially inhibiting the division and growth of bacteria .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action are related to its potential inhibitory effects on bacterial cell division. By interacting with the Cell division protein ZipA and its homolog, the compound may disrupt cell division, potentially leading to the death of bacterial cells .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-17-9-7-14(12-18(17)28-2)20(24)21-15-6-4-5-13(11-15)16-8-10-19(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPWBHGDFZMDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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